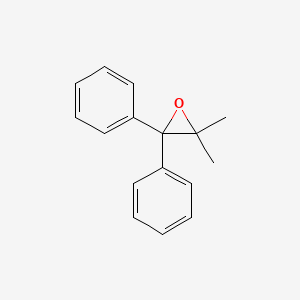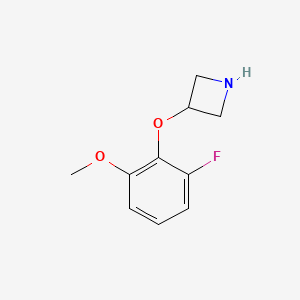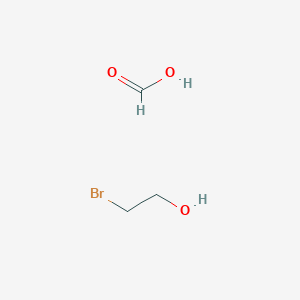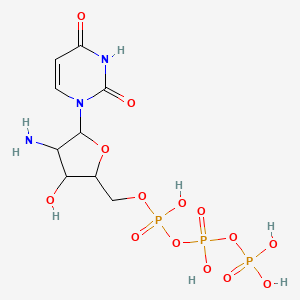
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a pyridine derivative.
Chlorination: Introduction of chlorine atoms at the 2 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution using cyanide salts.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
tert-Butyl Group Addition: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxyl derivatives.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Medicine
Therapeutics: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Materials Science:
Mecanismo De Acción
The mechanism of action would depend on the specific application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. In catalysis, it could act as a ligand, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar core structures but different substituents.
Chlorinated pyridines: Compounds with chlorine atoms at different positions.
Cyano-pyridines: Compounds with cyano groups attached to the pyridine ring.
Uniqueness
The unique combination of substituents (chlorine, cyano, tert-butyl, and ethyl ester) in 4-Pyridinecarboxylic acid, 2,5-dichloro-3-cyano-6-(1,1-dimethylethyl)-, ethyl ester imparts distinct chemical properties, making it valuable for specific applications in various fields.
Propiedades
Número CAS |
286436-19-9 |
|---|---|
Fórmula molecular |
C13H14Cl2N2O2 |
Peso molecular |
301.16 g/mol |
Nombre IUPAC |
ethyl 2-tert-butyl-3,6-dichloro-5-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-5-19-12(18)8-7(6-16)11(15)17-10(9(8)14)13(2,3)4/h5H2,1-4H3 |
Clave InChI |
YACIFGZVNBMGNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC(=C1Cl)C(C)(C)C)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)










![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)

